Superior Amine-Reactive Moiety: PFP Ester vs. NHS Ester
The pentafluorophenyl (PFP) ester group of Mal-PEG3-PFP demonstrates both higher reactivity towards amines and greater resistance to hydrolysis compared to the common N-hydroxysuccinimide (NHS) ester found in linkers like Mal-PEG3-NHS. This dual advantage minimizes the wasteful hydrolysis of the reactive ester during conjugation, which is particularly critical in aqueous biological buffers .
| Evidence Dimension | Hydrolytic stability and amine reactivity |
|---|---|
| Target Compound Data | PFP ester: Less susceptible to hydrolysis, more efficient reaction. |
| Comparator Or Baseline | NHS ester (e.g., in Mal-PEG3-NHS): More susceptible to hydrolysis. |
| Quantified Difference | PFP ester is qualitatively more stable to hydrolysis and more reactive to amines than NHS ester. |
| Conditions | General aqueous conjugation buffer (e.g., PBS, pH 7.2-8.5). |
Why This Matters
This translates to a higher yield of conjugated product per mole of linker used, directly impacting cost-efficiency and reducing the need for excess linker and extensive downstream purification.
